Structural Divergence from 4-Chloro-6,7-dimethoxyquinoline-2-carboxylate: Implications for Reactivity and Biological Profile
The target compound replaces the chlorine atom at C4 with a 2,5-dimethylbenzyloxy group. The benzyloxy substituent dramatically increases molecular weight (381.4 vs. ~280 g/mol for the 4-chloro analog) and introduces two additional rotatable bonds, altering the molecular shape and polarity. In medicinal chemistry, a benzyloxy group can engage in π–π stacking or hydrophobic interactions with protein pockets that a small halogen cannot access, a principle observed in 4-phenoxyquinoline VEGFR2 inhibitors [1].
| Evidence Dimension | Steric, electronic, and H-bond acceptor properties at C4 |
|---|---|
| Target Compound Data | 4-(2,5-dimethylbenzyloxy) group; ClogP estimated >4; 2 H-bond acceptors (ether oxygen, ester carbonyl) |
| Comparator Or Baseline | 4-chloro-6,7-dimethoxyquinoline-2-carboxylate (CAS 1406149-44-7); lower lipophilicity; only halogen bond acceptor at C4 |
| Quantified Difference | Qualitative difference only; no head-to-head assay data available |
| Conditions | In silico comparison; no cell-free or cell-based assay data for the target compound |
Why This Matters
The distinct C4 substituent is expected to confer unique target selectivity and ADME properties, making the compound non-interchangeable with 4-chloro or 4-hydroxy analogs in screening cascades.
- [1] Design, Synthesis and Pharmacological Evaluation of Novel 4-Phenoxyquinoline Derivatives as VEGFR2 Kinase Inhibitors for Tumor Treatment. (Relevant SAR illustrating the role of 4-aryloxy groups.) View Source
